Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate
CAS No.: 617694-26-5
Cat. No.: VC16140522
Molecular Formula: C25H20F3N3O4S
Molecular Weight: 515.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617694-26-5 |
|---|---|
| Molecular Formula | C25H20F3N3O4S |
| Molecular Weight | 515.5 g/mol |
| IUPAC Name | ethyl 4-[[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H20F3N3O4S/c1-3-35-24(33)14-4-8-15(9-5-14)30-22(32)21-20(29)19-17(25(26,27)28)12-18(31-23(19)36-21)13-6-10-16(34-2)11-7-13/h4-12H,3,29H2,1-2H3,(H,30,32) |
| Standard InChI Key | NXHAFXXKDRQBSU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s molecular formula is C₂₅H₂₀F₃N₃O₄S, with a molecular weight of 515.5 g/mol. Its structure integrates a thieno[2,3-b]pyridine scaffold, a bicyclic system combining thiophene and pyridine rings. Key substituents include:
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3-Amino group: Enhances hydrogen-bonding potential.
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6-(4-Methoxyphenyl): A hydrophobic aryl group with electron-donating methoxy functionality.
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4-Trifluoromethyl: A lipophilic, electron-withdrawing group influencing metabolic stability.
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Ethyl benzoate side chain: Provides ester functionality for prodrug potential .
The SMILES notation (CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OC)N) and InChIKey (NXHAFXXKDRQBSU-UHFFFAOYSA-N) confirm stereochemical specificity .
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predicts CCS values for various adducts (Table 1) :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 516.11998 | 215.5 |
| [M+Na]+ | 538.10192 | 224.3 |
| [M+NH4]+ | 533.14652 | 218.4 |
| [M-H]- | 514.10542 | 215.8 |
These values indicate moderate molecular rigidity, suggesting predictable behavior in mass spectrometry-based assays.
Synthetic Pathways and Analogous Compounds
Hypothesized Synthesis
While no direct synthesis routes are documented for CID 3439186, analogous thieno-pyridine derivatives are typically synthesized via:
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Cyclocondensation: Thiophene precursors react with nitriles or amines under acidic conditions to form the bicyclic core .
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Suzuki-Miyaura Coupling: Introduction of aryl groups (e.g., 4-methoxyphenyl) via palladium-catalyzed cross-coupling .
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Esterification: Attachment of the ethyl benzoate group using acyl chlorides or carbodiimide-mediated coupling .
Structural Analogs in Enzyme Inhibition
The PMC study highlights thieno[3,2-d]pyrimidinones as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. Key insights relevant to CID 3439186 include:
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Methoxy/Hydroxy Phenyl Groups: Analogous compounds with 3-methoxyphenyl or 3-hydroxyphenyl substituents showed moderate 17β-HSD2 inhibition (25–36% at 1 µM) .
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Trifluoromethyl Role: The CF₃ group in CID 3439186 may enhance binding via hydrophobic interactions, similar to fluorinated inhibitors in the PMC study .
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Conformational Rigidity: Cyclized analogs (e.g., thieno-pyrimidinones) exhibited better activity than flexible amides, suggesting CID 3439186’s fused core could favor target engagement .
Research Gaps and Future Directions
Unanswered Questions
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Synthetic Feasibility: Scalability of proposed routes remains untested.
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Target Validation: No in vitro or in vivo data exist for CID 3439186.
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Structure-Activity Relationships (SAR): Impact of the 3-amino vs. 3-methoxy groups in analogs is unclear .
Recommended Studies
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Enzyme Screening: Test against 17β-HSD2, kinases, and CYPs.
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Prodrug Optimization: Hydrolyze the ethyl ester to assess active carboxylic acid form.
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Crystallography: Resolve binding modes with hypothetical targets.
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